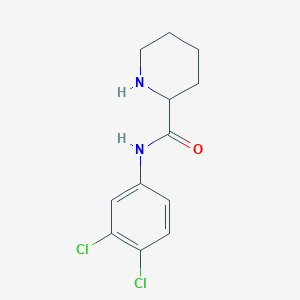

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide

Description

Properties

Molecular Formula |

C12H14Cl2N2O |

|---|---|

Molecular Weight |

273.15 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C12H14Cl2N2O/c13-9-5-4-8(7-10(9)14)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17) |

InChI Key |

SHYZLGNMPFROMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)piperidine-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Piperidine-4-Carboxamide Analog

N-(3,4-Dichlorophenyl)piperidine-4-carboxamide (CAS 894802-34-7) differs solely in the position of the carboxamide group on the piperidine ring (4-position vs. 2-position). This positional isomer has a molecular weight of 273.16 g/mol , identical to the target compound, but distinct stereoelectronic properties due to altered ring conformation. Such differences can influence binding affinity and solubility in biological systems .

Heterocyclic Ring Modifications

Pyridine-Based Analog

N-(3,4-Dichlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide (CAS 72645-97-7) replaces the saturated piperidine ring with a partially unsaturated pyridine system containing a ketone group. Its molecular weight (283.11 g/mol) and formula (C₁₂H₈Cl₂N₂O₂) reflect these structural changes .

Pyrazol-3-yl Derivatives

Compound 33 from , N-[1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-oxo-2-piperidinecarboxamide, incorporates a dihydro-pyrazole ring fused to the piperidine-carboxamide core.

Substituent Variations on the Aromatic Ring

Dimethylphenyl Analogs

(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (CAS 27262-40-4) substitutes the 3,4-dichlorophenyl group with a 2,6-dimethylphenyl moiety.

Indazole-Containing Derivatives

Compounds in , such as N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine , feature indazole and quinazoline systems. These bulkier heterocycles likely enhance target selectivity but reduce synthetic accessibility (yields: 27–84%) compared to simpler carboxamides .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

- Structural Flexibility vs. Target Selectivity : The piperidine-2-carboxamide core offers conformational flexibility, while bulkier analogs (e.g., indazole derivatives) may enhance specificity at the cost of synthetic efficiency .

- Kinase Modulation Potential: Pyrazole and pyridine modifications () highlight the scaffold’s versatility in kinase-targeted drug discovery .

Biological Activity

N-(3,4-Dichlorophenyl)piperidine-2-carboxamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring linked to a 3,4-dichlorophenyl group and a carboxamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 273.15 g/mol. The unique structural characteristics contribute to its distinct biological activities and reactivity profiles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate pathways related to inflammation and cancer by inhibiting certain enzymes involved in these processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to inflammatory responses, which could lead to reduced inflammation.

- Receptor Binding : It may bind to various receptors, influencing their activity and altering biological responses.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Properties : Studies suggest that this compound exhibits activity against various microbial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary research indicates that the compound may reduce inflammation by inhibiting specific inflammatory pathways.

- Anticancer Activity : There is growing evidence supporting the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with solid tumors .

Case Studies and Experimental Data

Several studies have focused on evaluating the biological activity of this compound:

- Anticancer Studies :

- In Vivo Behavioral Tests :

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.